(3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol
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Overview
Description
(3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol: is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3,5-dimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents like ammonia or amines, often under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Reactors: To enhance the efficiency and yield of the reactions, continuous flow reactors may be employed, allowing for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can further modify the amino group, converting it to an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with metal catalysts
Substitution Reagents: Alkyl halides, ammonia, amines
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkylamines
Substitution: Formation of substituted amines or other functionalized derivatives
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its functional groups allow for modifications that enhance the properties of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group may participate in additional interactions, stabilizing the compound within the active site of a target protein. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-phenylpropan-1-ol: Lacks the dimethyl substitution on the phenyl ring, resulting in different steric and electronic properties.
(3S)-3-amino-3-(4-methylphenyl)propan-1-ol: Contains a single methyl group on the phenyl ring, affecting its reactivity and interactions.
(3S)-3-amino-3-(3,5-dichlorophenyl)propan-1-ol:
Uniqueness
The presence of two methyl groups on the phenyl ring of (3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol imparts unique steric and electronic properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(12)3-4-13/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
FZCVXACUYYIARU-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CCO)N)C |
Origin of Product |
United States |
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